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molecular formula C12H13NO3 B8581844 3,4-Dimethoxy-1-methylquinolin-2(1H)-one CAS No. 123497-83-6

3,4-Dimethoxy-1-methylquinolin-2(1H)-one

Cat. No. B8581844
M. Wt: 219.24 g/mol
InChI Key: FJUGNBUBFFDDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05190956

Procedure details

A suspension of 1-methyl-3,4-dihydroxy-2(1H)-quinolinone (0.2 gm, Example 7, obtained from Formula 1.02, see Example 1) in methylene chloride (5 ml) and methanol (5 ml) was treated with a solution of excess diazomethane in ether. The resulting solution was evaporated and the residue was chromatographed on silica gel (5 gm). The major product of the reaction was eluted with 1% methanol/methylene chloride and crystallized from ethyl acetate-hexane to give the title compound. That the expected product was obtained was confirmed by the spectral data: MS: m/e 219 (M.+ +1); NMR(CDCl3): δ3.71 (s, 3H, CH3 --N), 3.94 (s, 3H, OCH3), 4.22 (s, 3H, OCH3) ppm.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[C:4](=NO)[C:3]1=[O:15].[N+](=[CH2:18])=[N-].C[CH2:20][O:21]CC>C(Cl)Cl.CO>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH3:18])=[C:4]([O:21][CH3:20])[C:3]1=[O:15]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
CN1C(C(C(C2=CC=CC=C12)=O)=NO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(C(C2=CC=CC=C12)=O)=NO)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (5 gm)
WASH
Type
WASH
Details
The major product of the reaction was eluted with 1% methanol/methylene chloride
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(=C(C2=CC=CC=C12)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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